3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This compound belongs to the chromeno-oxazine family, characterized by a fused tricyclic scaffold combining chromene and oxazine moieties. Its structure includes a 2,4-dimethoxyphenyl group at position 3 and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 7. The compound’s IUPAC name and synonyms are cataloged in chemical databases (e.g., CAS: 946385-16-6; PubChem DTXSID801114127) .
Properties
Molecular Formula |
C23H23NO7S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H23NO7S/c1-28-16-4-5-17(21(10-16)29-2)18-9-14-3-6-20-19(22(14)31-23(18)25)11-24(13-30-20)15-7-8-32(26,27)12-15/h3-6,9-10,15H,7-8,11-13H2,1-2H3 |
InChI Key |
VOCXGGFVJKRLLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5)OC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Osteogenic Activity (Chromeno-Oxazine Derivatives)
Antiparasitic Activity (Ferrocenyl Derivatives)
Electronic and Steric Effects
Physicochemical Properties
- Melting Points : Analogs with alkyl or hydroxyalkyl groups (e.g., 4e in ) exhibit lower melting points (78–161°C) than the target compound (unreported), suggesting that the sulfone group may enhance crystallinity .
- Solubility: The sulfone moiety in the target compound likely improves aqueous solubility compared to non-polar analogs like 3-(3,4-dimethoxyphenyl)-9-(4-hydroxybutyl)-... .
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.
Structural Overview
The compound features:
- A chromeno framework fused with an oxazine ring.
- A dimethoxyphenyl substituent.
- A tetrahydrothiophene moiety.
This unique arrangement of functional groups is believed to contribute to its biological efficacy.
Anticancer Properties
Research indicates that structurally related compounds exhibit significant anticancer activity. For instance:
- Compounds with similar chromeno and oxazine structures have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) cells .
- The IC50 values for these compounds often fall below 1 μM, indicating potent antiproliferative effects .
The proposed mechanisms behind the anticancer activity include:
- Inhibition of specific pathways involved in cell proliferation and survival.
- Potential modulation of signaling pathways such as SOCE (Store-Operated Calcium Entry), which is implicated in cancer cell metastasis .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the chromeno framework.
- Introduction of the oxazine ring via cyclization reactions.
- Functionalization with the dimethoxyphenyl and tetrahydrothiophene groups.
Optimizing these synthetic routes for yield and purity is crucial for obtaining biologically active compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These studies highlight the compound's potential as a lead candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
